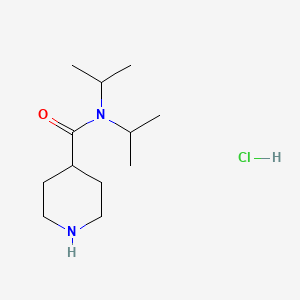

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride

Übersicht

Beschreibung

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C12H24N2O • HCl and a molecular weight of 248.79 g/mol . It is known for its versatile applications in scientific research and industry. This compound is typically available in a powdered form and is used in various chemical and biological studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride involves the reaction of piperidine-4-carboxylic acid with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride has been investigated for its potential biological activities, especially in neuropharmacology. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying various neurological disorders.

Key Areas of Investigation:

- Neurotransmitter Modulation: The compound's potential to modulate neurotransmitter systems could lead to therapeutic applications in treating conditions such as depression and anxiety.

- Antipsychotic Properties: Similar piperidine derivatives have been explored as antipsychotics, indicating that this compound may also have relevance in this area.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. This allows researchers to create various derivatives that may exhibit enhanced biological activity or novel properties.

Synthesis Methods:

- Hydrogenation Techniques: Recent advances in hydrogenation methods have been applied to synthesize piperidine derivatives efficiently, which could include modifications of this compound .

Research involving this compound has highlighted its potential in various experimental settings:

Neuropharmacological Studies:

Studies have focused on the compound's ability to interact with specific receptors in the brain, leading to insights into its mechanism of action. For example, investigations into its effects on serotonin and dopamine pathways are ongoing, which could elucidate its role in mood regulation and psychotropic effects .

Behavioral Studies:

Animal models have been employed to assess the anxiolytic and antidepressant-like effects of this compound, providing preliminary evidence of its therapeutic potential.

Wirkmechanismus

The mechanism of action of N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- N,N-diisopropyl-4-piperidinecarboxamide

- N,N-bis(ethyl)piperidine-4-carboxamide

- N,N-bis(methyl)piperidine-4-carboxamide

Comparison: N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Biologische Aktivität

N,N-bis(propan-2-yl)piperidine-4-carboxamide hydrochloride is a synthetic compound with significant biological activity, particularly in the field of neuropharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C14H29N3O·HCl

- Molecular Weight : Approximately 248.8 g/mol

- Structure : Contains a piperidine ring substituted with two isopropyl groups and a carboxamide functional group.

The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various pharmaceutical applications.

This compound exhibits interactions with multiple neurotransmitter systems, suggesting potential roles in modulating neurochemical pathways. The specific mechanisms are still under investigation, but preliminary studies indicate that the compound may influence:

- Dopaminergic Pathways : Potential effects on dopamine receptor activity.

- Serotonergic Systems : Possible modulation of serotonin levels.

- GABAergic Activity : Implications for gamma-aminobutyric acid (GABA) receptor interactions.

These interactions highlight its potential as a therapeutic agent in treating neurological disorders.

Neuropharmacological Effects

Research indicates that this compound shows promise in various neuropharmacological applications. Its dual isopropyl substitution may enhance lipophilicity, facilitating better receptor interaction compared to structurally similar compounds. This characteristic could lead to distinct pharmacokinetic profiles and biological effects that warrant further exploration.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(Propan-2-yl)piperidine-4-carboxamide | 1019851-92-3 | Contains a single propan-2-yl group; less potent |

| N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride | 1172699-87-4 | More complex structure; potential for enhanced activity |

| N-(Cyclohexyl)piperidine-4-carboxamide | 1234567-89-X | Different alkyl substituent; varied pharmacological profile |

This table illustrates how the unique structural features of this compound may contribute to its enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into their pharmacological potential:

- CCR5 Antagonists : Research on piperidine derivatives has shown promising anti-HIV activity. For example, a related compound exhibited an IC50 of 5.8 nM against HIV envelope-mediated membrane fusion, highlighting the potential for developing anti-retroviral therapies .

- Antiviral Activity : A series of indole-derived carboxamides demonstrated significant antiviral effects against neurotropic viruses, showing up to 40-fold improvements in potency through structural modifications .

- Histone Acetyltransferase Inhibition : Compounds with similar piperidine structures were evaluated for their ability to inhibit histone acetyltransferases, which play critical roles in gene transcription regulation. Some derivatives showed moderate inhibitory activity with IC50 values ranging from 1.6 μM to 10 μM .

Eigenschaften

IUPAC Name |

N,N-di(propan-2-yl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O.ClH/c1-9(2)14(10(3)4)12(15)11-5-7-13-8-6-11;/h9-11,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOZBHCUXCEBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.